Cas no 21948-10-7 (benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride)

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. The benzyl ester and benzyl ether protecting groups enhance solubility in organic solvents and provide stability under acidic and basic conditions, facilitating selective deprotection strategies. The hydrochloride salt form improves handling and storage stability. This compound serves as a versatile intermediate for constructing modified peptides or bioactive molecules, particularly where orthogonal protection is required. Its structural features allow for controlled reactivity in coupling reactions, making it valuable for synthetic applications requiring precise functional group manipulation. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity.
benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride structure
21948-10-7 structure
商品名:benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
CAS番号:21948-10-7
MF:C17H19NO3
メガワット:285.33766
MDL:MFCD00035101
CID:254564
PubChem ID:14104115

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride 化学的及び物理的性質

名前と識別子

    • Serine,O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (9CI)
    • (R)-2-AMINO-3-BENZYLOXY-PROPIONIC ACID BENZYL ESTER
    • O-BENZYL-(D)-SERINE
    • O-BENZYL-(D)-SERINE BENZYL ESTER
    • Benzyl O-benzyl-L-serinate
    • L-serine, O-(phenylmethyl)-, phenylmethyl ester
    • benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
    • EN300-260472
    • AKOS026670554
    • BGAVLJMLSSCOSD-UHFFFAOYSA-N
    • CS-0215554
    • O-benzyl-D,L-serine benzyl ester hydrochloride
    • A4701
    • 21948-10-7
    • benzyl 2-amino-3-phenylmethoxypropanoate;hydrochloride
    • Z2050017722
    • BENZYL2-AMINO-3-(BENZYLOXY)PROPANOATEHYDROCHLORIDE
    • SCHEMBL11024444
    • o-Benzyl-dl-Serine Benzyl Ester HCl
    • Benzyl O-benzyl-D-serinatehydrochloride
    • BENZYL (2R)-2-AMINO-3-(BENZYLOXY)PROPANOATE HYDROCHLORIDE
    • G44607
    • MDL: MFCD00035101
    • インチ: InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m1/s1
    • InChIKey: ZYSSRDBCZVJBPQ-MRXNPFEDSA-N
    • ほほえんだ: N[C@@H](C(OCC1C=CC=CC=1)=O)COCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 285.13657
  • どういたいしつりょう: 285.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

  • 密度みつど: 1.158
  • ふってん: 438.2°C at 760 mmHg
  • フラッシュポイント: 181.5°C
  • 屈折率: 1.573
  • PSA: 61.55

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-260472-0.25g
benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95.0%
0.25g
$188.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-281569-1 g
O-Benzyl-(D)-serine benzyl ester,
21948-10-7
1g
¥2,858.00 2023-07-11
Fluorochem
011436-5g
o-Benzyl-(D)-serine benzyl ester
21948-10-7 97%
5g
£1426.00 2022-03-01
Enamine
EN300-260472-1g
benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95%
1g
$470.0 2023-09-14
Enamine
EN300-260472-5g
benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95%
5g
$1364.0 2023-09-14
Ambeed
A735938-1g
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95+%
1g
$381.0 2024-07-28
1PlusChem
1P00BDM0-2.5g
O-BENZYL-(D)-SERINE BENZYL ESTER
21948-10-7 95%
2.5g
$1197.00 2025-02-25
A2B Chem LLC
AF30056-10g
O-Benzyl-(d)-serine benzyl ester
21948-10-7 95%
10g
$2166.00 2024-04-20
A2B Chem LLC
AF30056-500mg
O-Benzyl-(d)-serine benzyl ester
21948-10-7 95%
500mg
$407.00 2024-04-20
A2B Chem LLC
AF30056-1g
O-Benzyl-(d)-serine benzyl ester
21948-10-7 95%
1g
$530.00 2024-04-20

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride 関連文献

benzyl 2-amino-3-(benzyloxy)propanoate hydrochlorideに関する追加情報

Benzyl 2-Amino-3-(Benzyloxy)Propanoate Hydrochloride: A Comprehensive Overview

Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride, also known by its CAS number 21948-10-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzyl group attached to a propanoate backbone, with an amino group and a benzyloxy substituent, making it a versatile building block for various chemical reactions.

The synthesis of benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves a series of well-defined steps, including nucleophilic substitution and acid-base reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for research and industrial applications.

One of the most promising areas of research involving this compound is its role in drug delivery systems. Studies have shown that the hydrophilic nature of the propanoate group can enhance the solubility of otherwise poorly soluble drugs, making it an ideal candidate for formulation development. Additionally, the presence of the amino group allows for further functionalization, enabling the creation of targeted drug delivery systems.

In recent years, there has been growing interest in the use of benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride as a precursor in the synthesis of bioactive molecules. Researchers have explored its potential as a scaffold for developing anti-inflammatory agents, antiviral drugs, and anticancer therapies. For instance, modifications to the benzyloxy group have led to compounds with enhanced bioavailability and improved pharmacokinetic profiles.

The structural versatility of this compound also makes it valuable in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of novel catalysts and sensors. Recent studies have demonstrated its utility in creating responsive materials that can detect changes in environmental conditions, such as pH levels or temperature fluctuations.

From an analytical standpoint, the characterization of benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride has benefited from advancements in spectroscopic techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided deeper insights into its molecular structure and dynamic behavior. These tools have also facilitated quality control measures, ensuring consistent production standards.

In conclusion, benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical properties, combined with recent innovations in synthesis and characterization techniques, position it as a key player in future research endeavors. As ongoing studies continue to uncover new potentials, this compound is poised to make significant contributions to both academic and industrial sectors.

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Amadis Chemical Company Limited
(CAS:21948-10-7)benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
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